molecular formula C10H9BrF3NO2 B12974341 Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Cat. No.: B12974341
M. Wt: 312.08 g/mol
InChI Key: DICSFJKVZPNZTM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-(trifluoromethyl)benzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted benzoates
  • Nitrobenzoates
  • Primary amines
  • Carboxylic acids

Scientific Research Applications

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

  • Ethyl 3-bromo-5-(trifluoromethyl)benzoate
  • 2-Bromo-5-(trifluoromethyl)aniline
  • Methyl 2-bromo-5-(trifluoromethyl)benzoate

Comparison: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and an ethyl ester group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)6-3-5(11)4-7(8(6)15)10(12,13)14/h3-4H,2,15H2,1H3

InChI Key

DICSFJKVZPNZTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N

Origin of Product

United States

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